2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-chlorophenyl)acetamide
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Overview
Description
2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-chlorophenyl)acetamide is a complex organic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound, featuring a triazoloquinoxaline core linked to a chlorophenylacetamide moiety, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
The primary target of this compound is DNA . The compound is designed to intercalate DNA, which is a common mechanism of action for many anticancer agents .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . This involves the compound inserting itself between the base pairs of the DNA helix, disrupting its structure and function . This disruption can inhibit the replication and transcription processes of the DNA, leading to cell death .
Biochemical Pathways
The compound’s intercalation of DNA affects the DNA replication and transcription pathways . By disrupting these pathways, the compound can prevent the cancer cells from proliferating and induce apoptosis .
Pharmacokinetics
These profiles can provide valuable insights into the compound’s bioavailability, half-life, potential for toxicity, and other pharmacokinetic properties .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation and the induction of apoptosis . This is achieved through the disruption of DNA replication and transcription, which are vital processes for cell survival and proliferation .
Biochemical Analysis
Biochemical Properties
The compound 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-chlorophenyl)acetamide has been found to exhibit DNA intercalation activities . This means that it can insert itself between the base pairs of the DNA helix, which can influence the structure and function of the DNA molecule. This property is often associated with anticancer agents .
Cellular Effects
In cellular studies, this compound has been evaluated against HepG2, HCT-116, and MCF-7 cells . The compound was found to have potent activity against these cell lines, with IC50 values indicating its effectiveness at inhibiting cell proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with DNA. Molecular docking studies were performed to investigate the binding modes of the compound with the DNA active site . The compound potently intercalates DNA, which can disrupt the normal functioning of the DNA molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-chlorophenyl)acetamide typically involves multiple steps:
Formation of the Triazoloquinoxaline Core: This step often starts with the cyclization of appropriate precursors, such as 2-nitroaniline and hydrazine derivatives, under acidic or basic conditions to form the triazoloquinoxaline ring system.
Thioether Formation: The triazoloquinoxaline core is then reacted with a thiol reagent, such as thiourea or a thiol-containing compound, to introduce the thioether linkage.
Acetamide Formation: Finally, the chlorophenylacetamide moiety is introduced through an acylation reaction, typically using acyl chlorides or anhydrides in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-chlorophenyl)acetamide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline Derivatives: These compounds share the triazoloquinoxaline core and exhibit similar biological activities.
Quinoxaline Derivatives: Compounds with a quinoxaline core, which also show anticancer and antimicrobial properties.
Uniqueness
2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-chlorophenyl)acetamide is unique due to its specific structural features, such as the combination of the triazoloquinoxaline core with a chlorophenylacetamide moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5OS/c18-11-5-1-2-6-12(11)20-15(24)9-25-17-16-22-19-10-23(16)14-8-4-3-7-13(14)21-17/h1-8,10H,9H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSITKJHQNQGQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=CN23)SCC(=O)NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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